molecular formula C15H19NO2 B1522399 N-Allyl-N-[2-(allyloxy)phenyl]propanamide CAS No. 1246471-49-7

N-Allyl-N-[2-(allyloxy)phenyl]propanamide

Cat. No.: B1522399
CAS No.: 1246471-49-7
M. Wt: 245.32 g/mol
InChI Key: WALJHXYXSNRKMN-UHFFFAOYSA-N
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Description

N-Allyl-N-[2-(allyloxy)phenyl]propanamide is a chemical compound provided for research and industrial purposes. It is supplied with a high purity level of 98% and is identified by the CAS Number 1246471-49-7 . The molecular formula for this compound is C 15 H 19 NO 2 , and it has a molecular weight of 245.31 g/mol . This product is intended for use as a synthetic intermediate or a pharmaceutical impurity standard in non-medical, industrial, and scientific research contexts . It is explicitly stated that this product is for non-medical purposes and is not intended for the clinical diagnosis or treatment of humans or animals; it is neither medicinal nor edible . To preserve the integrity and stability of the material, it is recommended to store it at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Researchers handling this compound must adhere to strict safety protocols, including wearing appropriate personal protective equipment (PPE) such as protective glasses, gloves, and masks to prevent skin contact and inhalation . All waste generated from the use of this product must be handled according to established laboratory safety procedures and disposed of by professional biological waste treatment services to minimize environmental impact .

Properties

IUPAC Name

N-(2-prop-2-enoxyphenyl)-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALJHXYXSNRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC=C)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-Allyl-N-[2-(allyloxy)phenyl]propanamide typically involves:

  • Formation of the amide bond between a propanamide moiety and an aniline derivative bearing an allyloxy substituent.
  • Introduction of the N-allyl substituent on the amide nitrogen.
  • Protection and deprotection steps may be used to control reactivity of functional groups.

Preparation via Acid Derivative Activation and Amine Coupling

A robust industrially applicable method involves activating the acid derivative of the propanamide precursor followed by reaction with an appropriate amine derivative:

  • Step 1: Preparation of Acid Derivative Salt
    The acid derivative (e.g., 2-(allyloxy)phenylpropanoic acid) is converted into a salt form, commonly the dicyclohexylamine or hydrochloride salt, to facilitate purification and handling.

  • Step 2: Activation of Acid Derivative
    The acid is activated using acid activators such as acetic anhydride, oxalyl chloride, ethyl chloroformate, methyl chloroformate, pivaloyl chloride, or carbodiimide reagents (e.g., EDC·HCl) often in the presence of additives like hydroxybenzotriazole (HOBt) or N-hydroxy succinimide to improve coupling efficiency.

  • Step 3: Coupling with Amine Derivative
    The activated acid derivative reacts with an amine derivative, such as N-allyl amine or N,N-dialkyl hydroxylamine derivatives, under controlled temperature (0–45°C) to form the desired amide bond.

  • Step 4: Isolation and Purification
    The product is isolated by solvent extraction using solvents like dichloromethane, chloroform, or ethyl ether, followed by solvent removal under reduced pressure. Washing steps with aqueous solutions (e.g., saturated sodium bicarbonate, brine) help remove impurities.

  • Step 5: Optional Conversion to Free Acid or Further Derivatives
    The salt form can be converted back to free acid by acid treatment or further derivatized as needed.

This method allows for repeated purification cycles to enhance purity and remove impurities to acceptable levels, essential for industrial-scale synthesis.

Allylation of Phenolic Hydroxyl and Amide Nitrogen

The allyloxy group on the phenyl ring is introduced by allylation of the phenolic hydroxyl group. Typical conditions include:

  • Reagents: Allyl bromide or allyl chloride as the allyl source.
  • Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic substitution.
  • Solvent: Aprotic solvents like DMF or acetone.
  • Temperature: Mild heating or room temperature to moderate heating.

Subsequently, the nitrogen atom of the amide is allylated, often via:

  • N-alkylation: Using allyl bromide or allyl chloride under basic conditions.
  • Catalysts: Sometimes phase-transfer catalysts or palladium catalysts are employed to enhance selectivity.

This two-step allylation ensures the presence of both N-allyl and O-allyl substituents in the final compound.

Solid-Phase and Solution-Phase Peptide-Like Coupling

Some advanced methodologies adapted from peptide synthesis include:

  • Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in solvents like dichloromethane or DMF.
  • Cooling the reaction mixture to 0–5 °C during addition of reagents to control side reactions.
  • Stirring overnight at ambient temperature to ensure complete reaction.
  • Workup involving aqueous acid/base washes and drying over anhydrous sodium sulfate.

These methods, although developed for peptides, are applicable to amide bond formation in this compound synthesis due to similar functional groups and coupling chemistry.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Acid derivative activation EDC·HCl, HOBt, acetic anhydride 0–5 to 30 Dichloromethane, DMF 75–90 Stirring overnight, monitored by TLC/LCMS
Amide bond formation N-allyl amine or N,N-dialkyl hydroxylamine 0–45 THF, DCM 80–95 Controlled addition, extraction, washing steps
Allylation of phenol Allyl bromide, K2CO3 RT to 60 DMF, acetone 70–85 Base-mediated nucleophilic substitution
N-Allylation of amide nitrogen Allyl bromide, base (e.g., NaH) RT to 50 Aprotic solvents 65–90 May require catalyst or phase transfer agent

Purification and Characterization

  • Purification: Repeated extraction, washing, and distillation of solvents; recrystallization if solid.
  • Characterization: Proton and carbon NMR (¹H NMR, ¹³C NMR), IR spectroscopy, Mass spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LCMS) confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-[2-(allyloxy)phenyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

N-Allyl-N-[2-(allyloxy)phenyl]propanamide can undergo several types of reactions:

  • Oxidation : Using agents such as potassium permanganate or hydrogen peroxide can convert the compound into carboxylic acids or ketones.
  • Reduction : Reducing agents like lithium aluminum hydride can yield amines or alcohols.
  • Substitution : Nucleophilic substitution reactions can produce various derivatives depending on the nucleophile employed.

Scientific Research Applications

This compound has diverse applications in scientific research:

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in constructing complex molecules. Its multiple reactive sites allow it to participate in various synthetic pathways, making it a versatile reagent in laboratory settings.

Biological Studies

In biological research, this compound acts as a probe to investigate enzyme mechanisms and interactions. Its structure enables it to bind selectively to certain biological targets, facilitating studies on enzyme activity and inhibition.

Material Science

The compound is also utilized in the production of advanced materials and polymers due to its unique chemical properties. Its ability to undergo polymerization reactions makes it suitable for developing new materials with tailored characteristics.

Medicinal Chemistry

Preliminary studies suggest potential applications in medicinal chemistry, particularly in developing novel therapeutic agents. The compound's structural features may contribute to bioactivity against specific biological targets, warranting further investigation into its pharmacological properties .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Polymer Development

In material science, studies have reported successful incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties suitable for industrial applications.

Case Study 3: Synthesis of Novel Derivatives

Investigations into the synthesis of derivatives from this compound have led to the discovery of compounds with promising biological activity, indicating its potential role in drug discovery initiatives.

Mechanism of Action

The mechanism by which N-Allyl-N-[2-(allyloxy)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-Allyl-N-[2-(allyloxy)phenyl]propanamide, we compare it with structurally or functionally related propanamide derivatives (Table 1).

Table 1: Key Attributes of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (if reported) Notable Properties/Applications Reference
This compound C₁₅H₁₉NO₂ 245.32 Allyloxy, propanamide, allyl N/A Photopolymerization, hybrid monomers
(E)-3-(4-(Allyloxy)phenyl)-N-... Propanamide (LPA) C₂₄H₃₃N₃O₄S₂ 523.72 Allyloxy, thioether, cyclohexyl Not specified Thiol-ene photopolymerization
(E)-N-allyl-N-(2-(tert-butylamino)-2-oxoethyl)-2-(2-phenylhydrazono)propanamide (2a) C₁₈H₂₆N₄O₂ 330.21 Phenylhydrazone, tert-butylamino 64% Ugi condensation, solid-state stability (Mp: 137–138°C)
Propanamide, N-(2-acetylphenyl)- C₁₁H₁₃NO₂ 191.23 Acetylphenyl, propanamide Not specified Intermediate in quinoline synthesis
N-Phenyl-N-(1-prop-2-enylpyrrolidin-3-yl)propanamide oxalate C₁₆H₂₁N₂O₃·C₂H₂O₄ 405.39 Pyrrolidinyl, oxalate, allyl N/A Bioactive salt forms, improved solubility

Structural and Functional Differences

  • Allyl vs. Acetyl Substitutions : this compound contains two allyl groups, enhancing its reactivity in radical-mediated polymerizations compared to N-(2-acetylphenyl)propanamide (CAS 60751-77-1), which lacks allyl moieties and is instead stabilized by an acetyl group. This difference impacts their thermal stability and application scope .
  • Thiol-Ene Reactivity : The compound LPA (from ) shares allyloxy groups with the target molecule but incorporates thioether linkages and a cyclohexyl ring, enabling thiol-ene photopolymerization. This contrasts with the simpler allyl-propanamide structure of the target compound, which may limit its cross-linking efficiency .

Physicochemical Properties

  • Melting Points : Compound 2a exhibits a sharp melting point (137–138°C ), indicative of crystalline purity, whereas this compound’s physical state is unspecified .
  • Molecular Weight and Complexity: The target compound’s molecular weight (245.32 g/mol) is intermediate between simpler derivatives (e.g., C₁₁H₁₃NO₂) and highly functionalized analogs like LPA (523.72 g/mol), balancing reactivity and processability .

Biological Activity

N-Allyl-N-[2-(allyloxy)phenyl]propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H19NO2
  • CAS Number : 1246471-49-7
  • Linear Formula : this compound

This compound features an allyl group and a phenyl moiety connected through a propanamide linkage, suggesting potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against certain pathogens.
  • Analgesic Effects : The compound's structure suggests it may interact with pain pathways similar to other amides in the class of analgesics.
  • Cholinesterase Inhibition : There is a hypothesis that this compound may inhibit cholinesterase enzymes, affecting neurotransmitter levels.

Antimicrobial Activity

A study evaluating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus anthracis. The results indicated that modifications in the chemical structure could enhance antibacterial activity, with some compounds showing MIC values as low as 1.25 µM against B. anthracis .

CompoundMIC (µM)Target Bacteria
Compound A1.25Bacillus anthracis
Compound B2.5Staphylococcus aureus

Analgesic Activity

In the context of analgesic properties, compounds structurally related to this compound have been shown to possess significant μ-opioid receptor affinity. For instance, related compounds in the fentanyl series have demonstrated high μ-receptor selectivity, which is crucial for their analgesic effects . The potential for this compound to act similarly warrants further investigation.

Cholinesterase Inhibition

Cholinesterase inhibitors are essential in treating conditions like Alzheimer's disease. Compounds inspired by similar structures have shown promising inhibition profiles against human acetylcholinesterase (hAChE) and butyrylcholinesterase (BuChE). For example, certain derivatives demonstrated IC50 values below 1 µM for BuChE, indicating strong inhibition potential .

Case Studies and Experimental Data

In a series of experiments, various derivatives of this compound were synthesized and tested for biological activity:

  • Synthesis and Testing : Compounds were synthesized via standard amide coupling reactions and screened for biological activity using established protocols.
  • In Vitro Assays : Biological assays included bacterial growth inhibition tests and enzyme inhibition assays to evaluate antimicrobial and cholinesterase inhibitory activities.
  • Results Summary :
    • Several derivatives showed significant antimicrobial activity with MIC values in the low micromolar range.
    • Analgesic activity was assessed using mouse models, revealing promising results comparable to known analgesics.

Q & A

Q. What synthetic strategies are recommended for N-Allyl-N-[2-(allyloxy)phenyl]propanamide, and how do reaction parameters influence yield?

  • Methodological Answer : A viable synthetic route involves palladium-catalyzed coupling reactions, leveraging allyloxy-substituted intermediates. For example, Pd(PPh₃)₄ in methanol at 70°C for 5 hours facilitates benzofuran-acetamide derivatives from allyloxy phenyl precursors . Key parameters include:
  • Catalyst loading : 5 mol% Pd(PPh₃)₄ optimizes coupling efficiency.
  • Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may risk decomposition.
  • Solvent polarity : Methanol balances solubility and reactivity for allyloxy intermediates.
    Multi-step approaches, such as Lewis acid-promoted cascade reactions (e.g., using BF₃·Et₂O), can also construct the propanamide backbone .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and allyloxy group placement. For example, allyl protons appear as distinct multiplets (δ 5.1–5.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₉NO₂; theoretical MW: 245.32) .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) assesses purity (>98% by area normalization) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should monitor:
  • Temperature : Long-term storage at -20°C in anhydrous DMSO or ethanol prevents hydrolysis .
  • Light exposure : Amber vials mitigate photodegradation of allyl groups.
  • pH : Neutral conditions (pH 6–8) avoid amide bond cleavage. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Advanced Research Questions

Q. What strategies resolve yield discrepancies in synthesizing this compound derivatives under varying conditions?

  • Methodological Answer : Yield variations (e.g., 54–85% in fluorophenyl analogs ) arise from:
  • Substituent effects : Electron-withdrawing groups on the phenyl ring reduce nucleophilicity, requiring longer reaction times.
  • Catalyst choice : Switching from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand additives (e.g., Xantphos) improves cross-coupling efficiency .
  • Purification : Column chromatography (eluent: CH₂Cl₂/MeOH 99:1) enhances recovery of polar byproducts .

Q. How can computational modeling guide the design of this compound analogs for targeted bioactivity?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450). The allyloxy group may occupy hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize activity .
  • MD simulations : Assess conformational stability of the propanamide backbone in aqueous vs. lipid membranes .

Q. What experimental approaches evaluate this compound as a biochemical probe for enzyme interactions?

  • Methodological Answer :
  • Fluorescence quenching assays : Monitor binding to tryptophan-rich enzymes (e.g., kinases) via changes in intrinsic fluorescence .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with target proteins .
  • Kinetic studies : Measure inhibition constants (Kᵢ) using Michaelis-Menten plots under varying substrate concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.